molecular formula C17H19ClFN3O3 B1630511 Ciprofloxacin hydrochloride CAS No. 86483-48-9

Ciprofloxacin hydrochloride

Numéro de catalogue B1630511
Numéro CAS: 86483-48-9
Poids moléculaire: 367.8 g/mol
Clé InChI: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic used to treat various susceptible bacterial infections . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure . This medicine is also used to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

The sodium salt of ciprofloxacin was prepared from simple building blocks via a linear sequence of six chemical reactions in five flow reactors. Sequential offline acidifications and filtrations afforded ciprofloxacin and ciprofloxacin hydrochloride. The overall yield of the eight-step sequence was 60% .


Chemical Reactions Analysis

The complete production process of Ciprofloxacin hydrochloride was classified into three stages, active pharmaceutical ingredient (API) synthesis, galenic formulation, and packaging . API synthesis had the largest environmental contribution, followed by galenic formulation, and packaging, which accounted for 42.9%, 41.9%, and 15.2%, respectively .


Physical And Chemical Properties Analysis

Ciprofloxacin hydrochloride exists as the hydrate phase (1.43 hydrate). Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form 1 (AH1). Further heating results in a phase transformation that gives another new anhydrous form 2 (AH2) . Each crystalline phase of Ciprofloxacin hydrochloride shows different physical stability, dissolution rate, and color which can be derived from structural difference among the phases .

Mécanisme D'action

Target of Action

Ciprofloxacin hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these targets, ciprofloxacin hydrochloride disrupts the life cycle of the bacteria, leading to their death .

Mode of Action

Ciprofloxacin hydrochloride interacts with its targets, DNA gyrase and topoisomerase IV, by binding to them . This binding inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, the DNA replication process in bacteria is disrupted, which leads to the death of the bacteria .

Biochemical Pathways

Ciprofloxacin hydrochloride affects the biochemical pathways related to DNA replication in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the inability of bacteria to multiply and survive .

Pharmacokinetics

The pharmacokinetics of ciprofloxacin hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed when taken orally, with a bioavailability of approximately 70% . It is partially metabolized in the liver into four metabolites and is eliminated through renal, hepatic, and transintestinal routes . The elimination half-life of ciprofloxacin hydrochloride is about 3.5 hours . These ADME properties influence the bioavailability of ciprofloxacin hydrochloride, determining its concentration in the body and thus its effectiveness in treating infections .

Result of Action

The result of the action of ciprofloxacin hydrochloride is the death of the bacteria causing the infection . By disrupting the DNA replication process, ciprofloxacin hydrochloride prevents the bacteria from multiplying . This leads to a decrease in the number of bacteria, helping to clear the infection .

Action Environment

The action, efficacy, and stability of ciprofloxacin hydrochloride can be influenced by various environmental factors. For instance, the presence of specific strains of bacteria can affect the effectiveness of ciprofloxacin hydrochloride . Additionally, the pH level of the environment can impact the absorption and stability of ciprofloxacin hydrochloride . Understanding these environmental factors is crucial for optimizing the use of ciprofloxacin hydrochloride in treating bacterial infections.

Safety and Hazards

Ciprofloxacin hydrochloride can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . Stop using ciprofloxacin and call your doctor at once if you have symptoms like headache, hunger, irritability, numbness, tingling, burning pain, confusion, agitation, paranoia, problems with memory or concentration, thoughts of suicide, or sudden pain or movement problems in any of your joints .

Orientations Futures

Ciprofloxacin should be taken only as directed by your doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . This medicine works best when there is a constant amount in the blood or urine. To help keep the amount constant, do not miss any doses .

Propriétés

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047788
Record name Ciprofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin Hydrochloride

CAS RN

86483-48-9, 93107-08-5, 86393-32-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86483-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93107-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin hydrochloride
Reactant of Route 4
Ciprofloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Ciprofloxacin hydrochloride
Reactant of Route 6
Ciprofloxacin hydrochloride

Q & A

Q1: What is the mechanism of action of ciprofloxacin hydrochloride?

A1: Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic []. It inhibits the replication of DNA by interfering with the action of DNA gyrase, an enzyme essential for bacterial DNA replication [].

Q2: What is the molecular formula and weight of ciprofloxacin hydrochloride?

A2: While not explicitly provided in the provided abstracts, the molecular formula of ciprofloxacin hydrochloride monohydrate is C17H18FN3O3·HCl·H2O, and its molecular weight is 385.82 g/mol.

Q3: What spectroscopic techniques are used to characterize ciprofloxacin hydrochloride?

A3: Researchers use a variety of spectroscopic techniques to characterize ciprofloxacin hydrochloride, including:

  • Fourier Transform Infrared (FTIR) Spectroscopy [, ]: This technique is used to identify functional groups and confirm the compatibility of ciprofloxacin hydrochloride with excipients in pharmaceutical formulations.
  • UV-Vis Spectrophotometry [, , , ]: This technique is widely employed for quantitative analysis of ciprofloxacin hydrochloride in various matrices, including pharmaceutical formulations, biological samples, and environmental samples.
  • X-ray Powder Diffraction (XRPD) []: This technique is used to determine the crystal structure and polymorphism of ciprofloxacin hydrochloride, which can impact its physicochemical properties and performance.

Q4: What are some challenges in formulating ciprofloxacin hydrochloride for drug delivery?

A4: Ciprofloxacin hydrochloride exhibits low solubility and permeability, classifying it as a BCS Class IV drug []. This presents challenges in achieving desired dissolution rates and bioavailability for effective drug delivery.

Q5: How does the incorporation of hydrocolloids affect the release of ciprofloxacin hydrochloride from dental pastes?

A5: Hydrocolloids, such as MC, HPMC, HEC, HPC, and Na CMC, are incorporated into dental pastes to control the release of ciprofloxacin hydrochloride []. The type and concentration of hydrocolloid influence the viscosity of the paste, affecting the drug's diffusion rate and achieving extended release over several hours [].

Q6: What strategies are employed to improve the delivery of ciprofloxacin hydrochloride?

A6: Several approaches aim to enhance ciprofloxacin hydrochloride delivery:

  • Nanocarriers [, ]: Encapsulating the drug in chitosan nanoparticles improves its permeability and sustains its release over extended periods, making it suitable for transdermal drug delivery [].
  • Sustained-Release Tablets [, ]: Incorporating polymers like HPMC and hibiscus rosa sinensis mucilage into tablet formulations allows for controlled drug release over a longer duration, potentially reducing dosing frequency [].
  • Floating Tablets [, ]: Designing tablets that float in the stomach can prolong gastric residence time and enhance drug absorption in the upper gastrointestinal tract, especially beneficial for drugs like ciprofloxacin hydrochloride, which have higher absorption rates in that region [].

Q7: How is ciprofloxacin hydrochloride metabolized and excreted?

A7: While specific details are not provided in the abstracts, ciprofloxacin hydrochloride is primarily metabolized in the liver and excreted both in urine and feces.

Q8: What are the common mechanisms of resistance to ciprofloxacin hydrochloride?

A8: While not extensively discussed in the provided abstracts, resistance to ciprofloxacin hydrochloride can arise from mutations in bacterial DNA gyrase, decreased drug accumulation due to efflux pumps, and alterations in membrane permeability.

Q9: What analytical methods are commonly employed for the determination of ciprofloxacin hydrochloride?

A9: Various analytical techniques are used to quantify ciprofloxacin hydrochloride:

  • High-Performance Liquid Chromatography (HPLC) [, , , ]: HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used to separate and quantify ciprofloxacin hydrochloride in various matrices, offering high sensitivity and selectivity.
  • Derivative Spectrophotometry []: This technique enhances the sensitivity and selectivity of UV-Vis spectrophotometry, enabling the simultaneous determination of ciprofloxacin hydrochloride in the presence of other components.

Q10: How is the quality of ciprofloxacin hydrochloride ensured during pharmaceutical manufacturing?

A10: Several quality control measures are implemented:

  • Dissolution Testing []: This test evaluates the rate at which the drug dissolves from its dosage form, ensuring consistent drug release and bioavailability.
  • Bacterial Endotoxin Testing []: This assay ensures that injectable formulations of ciprofloxacin hydrochloride are free from harmful bacterial endotoxins.

Q11: What are the potential environmental impacts of ciprofloxacin hydrochloride?

A11: The presence of ciprofloxacin hydrochloride in the environment, even at low concentrations, can negatively impact aquatic organisms like microalgae []. Some studies have shown inhibitory effects on the growth of various algae species, highlighting the importance of responsible disposal and wastewater treatment to mitigate ecological risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.